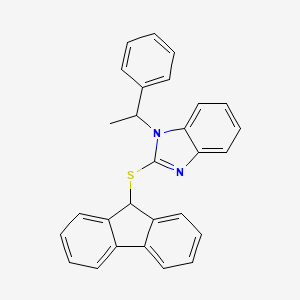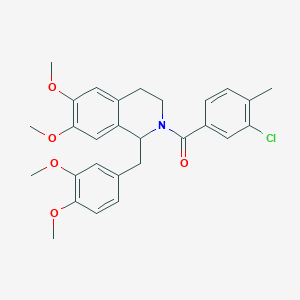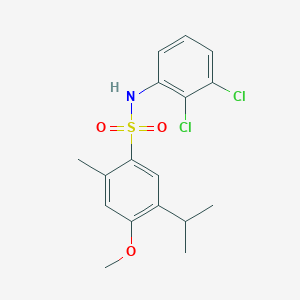
1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline
描述
1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline, also known as MNQ, is a synthetic compound that belongs to the class of naphthoylindole derivatives. It was first synthesized in 2006 by researchers at the University of Mississippi as part of a project to develop new cannabinoid receptor agonists. MNQ has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
The exact mechanism of action of 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act as a selective agonist of the CB2 receptor. Activation of the CB2 receptor has been shown to modulate immune response and inflammation, as well as promote apoptosis in cancer cells. 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the migration of immune cells to sites of inflammation. 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a high affinity for the CB2 receptor, which makes it a useful tool for studying the role of the CB2 receptor in various physiological processes. However, 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, its effects on other cannabinoid receptors, such as the CB1 receptor, are not well understood.
未来方向
There are several future directions for research on 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline. One area of focus is the development of 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of focus is the investigation of the potential use of 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline in combination with other drugs for the treatment of cancer and neurodegenerative disorders. Finally, further research is needed to fully elucidate the mechanism of action of 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline and its effects on other cannabinoid receptors.
科学研究应用
1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the cannabinoid receptor CB2, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune response. 1-(6-methoxy-2-naphthoyl)-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory and anti-cancer properties in vitro and in animal models. It has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(6-methoxynaphthalen-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-24-19-11-10-16-13-18(9-8-17(16)14-19)21(23)22-12-4-6-15-5-2-3-7-20(15)22/h2-3,5,7-11,13-14H,4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQQOZOBWDKYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline, 1,2,3,4-tetrahydro-1-[(6-methoxy-2-naphthalenyl)carbonyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-[4-(morpholin-4-ylsulfonyl)phenyl]acrylate](/img/structure/B4331420.png)
![2-[4-(1-adamantyl)phenoxy]-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4331431.png)

![1-{4-methyl-3-[(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4331439.png)
![1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B4331450.png)
![5-(1-adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide](/img/structure/B4331465.png)
![dimethyl 4-(4-{[5-(1-adamantyl)-2-furoyl]amino}phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4331472.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331478.png)
![2-[2-(benzylthio)benzoyl]-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4331483.png)

![2-[(2-chloro-4,5-difluorobenzyl)thio]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B4331494.png)
![ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B4331499.png)
![ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4331509.png)
